

# Spectroscopic data (NMR, IR, MS) for Octahydroindole-2-carboxylic acid

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## Compound of Interest

Compound Name: Octahydroindole-2-Carboxylic Acid

Cat. No.: B057228

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An In-depth Technical Guide on the Spectroscopic Data of **Octahydroindole-2-carboxylic Acid**

## Introduction

**Octahydroindole-2-carboxylic acid** (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid.<sup>[1]</sup> As a proline analogue with a fused cyclohexane ring, it serves as a crucial chiral building block in medicinal chemistry and drug development.<sup>[1][2]</sup> Its rigid structure is valuable for designing peptidomimetics with enhanced properties such as improved potency, selectivity, and stability against enzymatic degradation.<sup>[1]</sup> Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.<sup>[1][3]</sup> This document provides a comprehensive overview of the spectroscopic data for **Octahydroindole-2-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

## Spectroscopic Data

The spectroscopic data for **Octahydroindole-2-carboxylic acid** can vary depending on the specific stereoisomer. The following tables summarize the available data for two common isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Octahydroindole-2-carboxylic Acid Isomers**.

Stereoisomer	Solvent	Spectrometer Frequency	Chemical Shift ( $\delta$ ) in ppm
(2S,3aS,7aS)	$\text{D}_2\text{O}$	400 MHz	1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[4]

| (2R,3aS,7aS) |  $\text{D}_2\text{O}$  | 400 MHz | 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H),  
2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)[4] |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Octahydroindole-2-carboxylic Acid Isomers**.

Stereoisomer	Solvent	Spectrometer Frequency	Chemical Shift ( $\delta$ ) in ppm
(2S,3aS,7aS)	$\text{D}_2\text{O}$	100 MHz	20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[4]

| (2R,3aS,7aS) |  $\text{D}_2\text{O}$  | 100 MHz | 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94,  
172.76[4] |

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **Octahydroindole-2-carboxylic Acid Isomers**.

Stereoisomer	Sample Preparation	Key Absorption Bands ( $\nu$ ) in $\text{cm}^{-1}$
(2S,3aS,7aS)	KBr	3600–2200, 1623[4]

| (2R,3aS,7aS) | KBr | 3507, 3200–2300, 1732, 1578[4] |

Characteristic absorptions for carboxylic acids include a broad O-H stretch from 3300-2500  $\text{cm}^{-1}$ , a C=O stretch from 1760-1690  $\text{cm}^{-1}$ , and a C-O stretch from 1320-1210  $\text{cm}^{-1}$ .[5]

## Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **Octahydroindole-2-carboxylic Acid** Isomers.

Stereoisomer	Ionization Method	Formula	Calculated m/z	Found m/z
(2S,3aS,7aS)	ESI	$\text{C}_9\text{H}_{16}\text{NO}_2$ [M+H] <sup>+</sup>	170.1176	170.1174[4]

| (2R,3aS,7aS) | ESI |  $\text{C}_9\text{H}_{16}\text{NO}_2$  [M-Cl]<sup>+</sup> | 170.1176 | 170.1177[4] |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **octahydroindole-2-carboxylic acid** sample in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{CD}_3\text{OD}$ , or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrument Parameters:
  - Spectrometer: Bruker AV-400 or equivalent.[4]
  - Frequency: 400 MHz for  $^1\text{H}$  NMR and 100 MHz for  $^{13}\text{C}$  NMR.[4]
  - Temperature: Room temperature.[4]
  - Internal Standard: The residual solvent signal is used as the internal standard.[4]

- Data Acquisition: For  $^1\text{H}$  NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, use proton decoupling and a longer acquisition time to account for the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):
  - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
  - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters:
  - Spectrophotometer: Mattson Genesis or a Nicolet Avatar 360/370 FTIR spectrophotometer or equivalent.<sup>[4]</sup>
  - Scan Range: Typically 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

## Mass Spectrometry (MS)

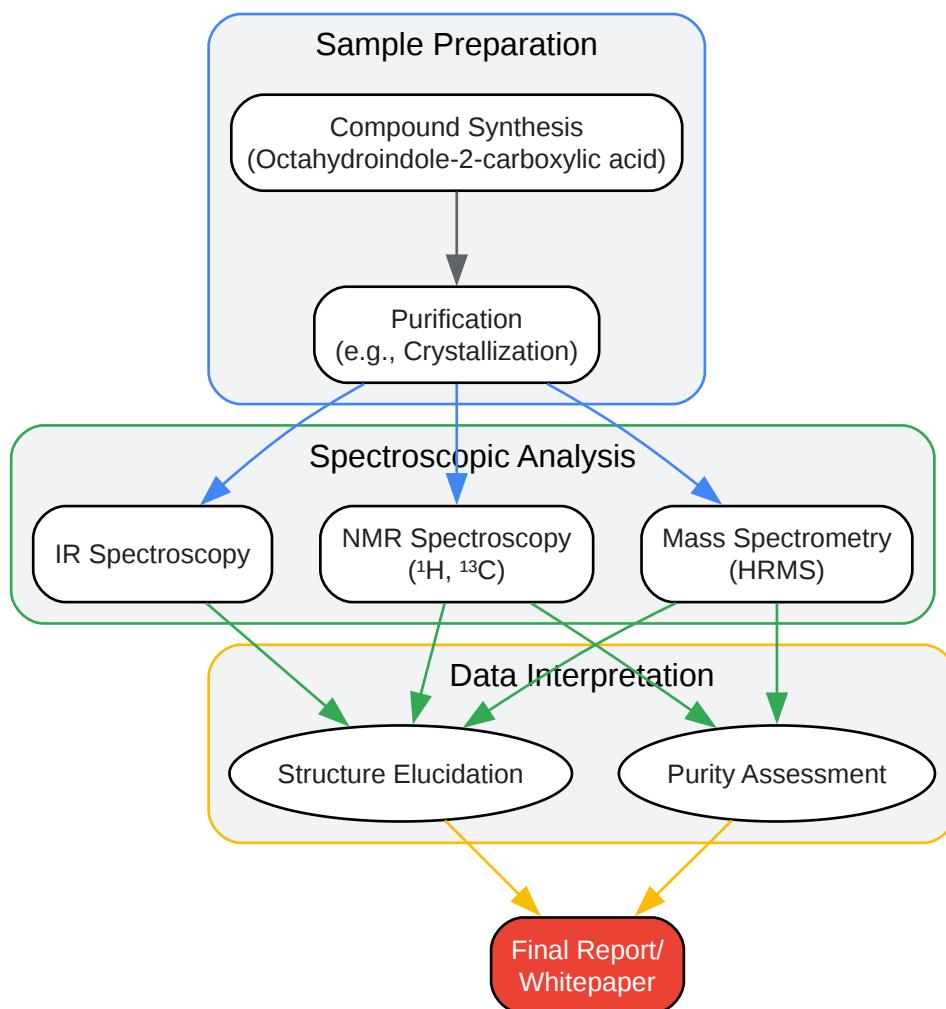
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) containing a small amount of formic acid or ammonium

acetate to promote ionization.

- Instrument Parameters:
  - Spectrometer: Bruker Microtof-Q or equivalent high-resolution mass spectrometer.[4]
  - Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.[4]
  - Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers are commonly used for high-resolution measurements.
  - Mode: Positive or negative ion mode, depending on the analyte's properties. For **octahydroindole-2-carboxylic acid**, positive ion mode is often used to detect the  $[M+H]^+$  ion.[4]
- Data Acquisition and Analysis: Infuse the sample solution into the ion source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range. The high-resolution data allows for the determination of the elemental composition of the detected ions by comparing the measured accurate mass to the calculated mass.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **octahydroindole-2-carboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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